6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide
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Overview
Description
The compound “6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide” is a chemical compound with a molecular formula of C27H28FN5 . It is a part of a series of 1-H-pyrazole-3-carboxamide derivatives .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H and 13C NMR and mass spectra . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been synthesized using various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, one compound was found to have a melting point of 302–306°C .Mechanism of Action
Safety and Hazards
Future Directions
The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . Future research could focus on the synthesis of new derivatives and the exploration of their potential applications in medicine.
properties
IUPAC Name |
6-fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-8-10-24(11-9-23)14-17-5-3-2-4-15(17)12-22-19(25)16-6-7-18(20)21-13-16/h2-7,13H,8-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJICADAVZWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CNC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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